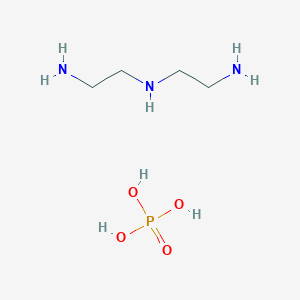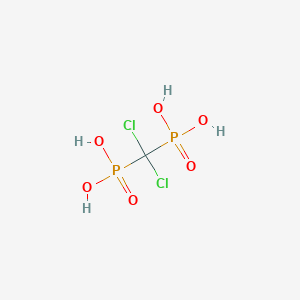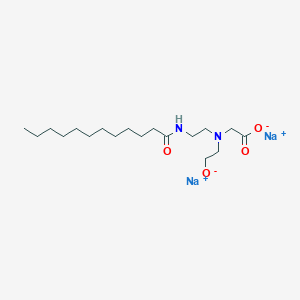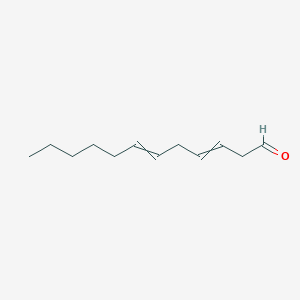
N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid, also known as AEEA, is a phosphoric acid derivative that is commonly used in scientific research. AEEA is a chelating agent that can bind to metal ions, making it useful in a variety of biochemical and physiological applications. In
Mécanisme D'action
N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid works by binding to metal ions through its phosphoric acid group and amine groups. The resulting complex is stable and can be used to isolate or remove metal ions from solutions. N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid can also be used to synthesize metal complexes by coordinating with metal ions and other ligands.
Effets Biochimiques Et Physiologiques
N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid has been shown to have a variety of biochemical and physiological effects. It has been used to study the role of metal ions in biological systems and to investigate the effects of metal ion deficiency or excess. N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid has also been used to study the binding of metal ions to proteins and other biomolecules.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid has several advantages for use in lab experiments. It is a relatively inexpensive and easy to use chelating agent that can bind to a wide range of metal ions. N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid can also be used in a variety of biological and chemical applications. However, N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid has some limitations. It can only bind to metal ions that have a high affinity for phosphoric acid groups and amine groups. N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid can also interfere with other biological processes if not used properly.
Orientations Futures
For research on N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid include the development of new chelating agents and investigation of the effects of metal ion imbalances on biological systems.
Méthodes De Synthèse
N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid can be synthesized through a reaction between ethylenediamine and phosphorus oxychloride. The reaction produces N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid and hydrogen chloride gas. The resulting N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid has a wide range of scientific research applications. It is commonly used as a chelating agent to bind metal ions in biological samples. N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid can be used to remove metal ions from solutions or to isolate metal ions for further analysis. N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid is also used in the synthesis of metal complexes and as a catalyst in chemical reactions.
Propriétés
Numéro CAS |
14852-18-7 |
|---|---|
Nom du produit |
N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid |
Formule moléculaire |
C4H16N3O4P |
Poids moléculaire |
201.16 g/mol |
Nom IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid |
InChI |
InChI=1S/C4H13N3.H3O4P/c5-1-3-7-4-2-6;1-5(2,3)4/h7H,1-6H2;(H3,1,2,3,4) |
Clé InChI |
LFVGOTSWORJXOK-UHFFFAOYSA-N |
SMILES |
C(CNCCN)N.OP(=O)(O)O |
SMILES canonique |
C(CNCCN)N.OP(=O)(O)O |
Synonymes |
N-(2-ammonioethyl)ethane-1,2-diammonium phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)
